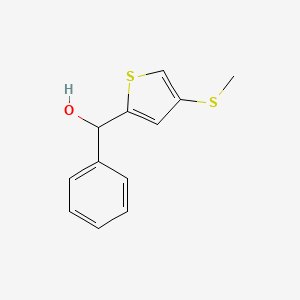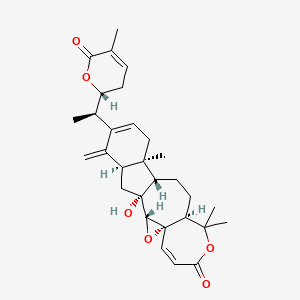![molecular formula C11H12ClIO2 B13081698 3-[(2-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13081698.png)
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane is an organic compound characterized by the presence of a chlorophenyl group, a methoxy group, and an iodo-substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methoxy]-4-iodooxolane typically involves the reaction of 2-chlorophenol with an appropriate oxolane derivative under specific conditions. One common method includes the use of a halogenation reaction where iodine is introduced to the oxolane ring. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium or copper to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted oxolane derivatives.
Oxidation Reactions: Formation of oxolane derivatives with higher oxidation states.
Reduction Reactions: Formation of dehalogenated oxolane derivatives.
Scientific Research Applications
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methoxy]-4-iodooxolane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Chlorophenyl)methoxy]-4-methoxybenzaldehyde
- 3-[(2-Chlorophenyl)methoxy]-4-methoxybenzene
- 3-[(2-Chlorophenyl)methoxy]-4-methoxypropane
Uniqueness
3-[(2-Chlorophenyl)methoxy]-4-iodooxolane is unique due to the presence of both a chlorophenyl group and an iodo-substituted oxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C11H12ClIO2 |
|---|---|
Molecular Weight |
338.57 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methoxy]-4-iodooxolane |
InChI |
InChI=1S/C11H12ClIO2/c12-9-4-2-1-3-8(9)5-15-11-7-14-6-10(11)13/h1-4,10-11H,5-7H2 |
InChI Key |
FATKFPGYKLNTML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)I)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


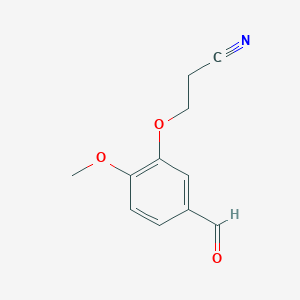
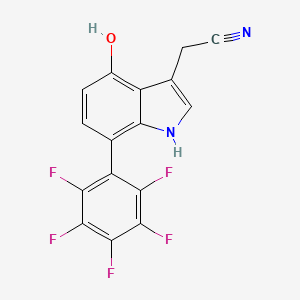

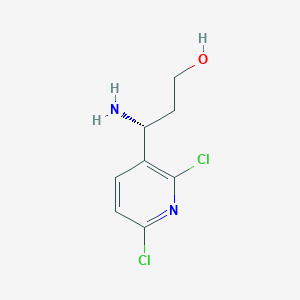

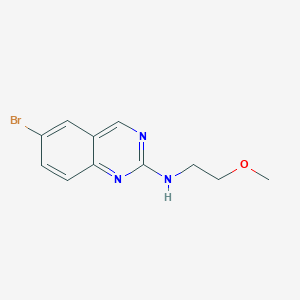
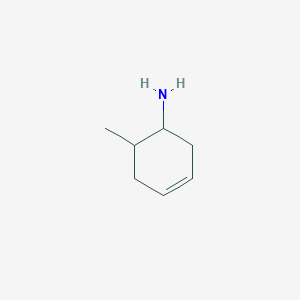
![(1S)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13081685.png)
